molecular formula C8H4BrF3O2 B6158754 2-(2-bromo-3-fluorophenyl)-2,2-difluoroacetic acid CAS No. 2229166-86-1

2-(2-bromo-3-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B6158754
CAS No.: 2229166-86-1
M. Wt: 269.01 g/mol
InChI Key: REQFBKQROZHGQH-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid is an organic compound that features a bromine, fluorine, and difluoroacetic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-3-fluorophenyl)-2,2-difluoroacetic acid typically involves multiple steps. One common method starts with the bromination and fluorination of a suitable precursor, such as 2-bromo-3-fluorophenol. The reaction conditions often involve the use of reagents like sodium hydrogen in tetrahydrofuran, followed by the addition of trifluorophenol .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reducing Agents: For reduction reactions, reagents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-3-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties

Properties

CAS No.

2229166-86-1

Molecular Formula

C8H4BrF3O2

Molecular Weight

269.01 g/mol

IUPAC Name

2-(2-bromo-3-fluorophenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C8H4BrF3O2/c9-6-4(2-1-3-5(6)10)8(11,12)7(13)14/h1-3H,(H,13,14)

InChI Key

REQFBKQROZHGQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(C(=O)O)(F)F

Purity

95

Origin of Product

United States

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